molecular formula C17H21NO2S B4579456 N-cycloheptylnaphthalene-2-sulfonamide

N-cycloheptylnaphthalene-2-sulfonamide

Cat. No.: B4579456
M. Wt: 303.4 g/mol
InChI Key: GQMXEZHBXJPVJH-UHFFFAOYSA-N
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Description

N-cycloheptylnaphthalene-2-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers due to their unique chemical properties. This compound features a naphthalene ring substituted with a sulfonamide group and a cycloheptyl group, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

N-cycloheptylnaphthalene-2-sulfonamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cycloheptylnaphthalene-2-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of naphthalene-2-sulfonyl chloride with cycloheptylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and reduces waste generation. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptylnaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-cycloheptylnaphthalene-2-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group inhibits the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately causing bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptylnaphthalene-2-sulfonamide is unique due to its cycloheptyl group, which enhances its lipophilicity and potentially improves its ability to penetrate biological membranes. This structural feature may contribute to its enhanced biological activity compared to simpler sulfonamides .

Properties

IUPAC Name

N-cycloheptylnaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c19-21(20,18-16-9-3-1-2-4-10-16)17-12-11-14-7-5-6-8-15(14)13-17/h5-8,11-13,16,18H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMXEZHBXJPVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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